N-Propanoyl-D-glucosamine
Overview
Description
N-Propanoyl-D-glucosamine is a derivative of D-glucosamine, where the acetyl group in N-acetyl-D-glucosamine is replaced by a propanoyl group. This compound is an amino sugar and plays a significant role in various biological processes, including cell adhesion, recognition, and transport processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Propanoyl-D-glucosamine can be synthesized through the reaction of D-glucosamine with propionic anhydride. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the acylation process. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the N-propanoyl derivative .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through enzymatic catalysis. This method involves the use of specific enzymes that catalyze the acylation of D-glucosamine with propionic acid. The enzymatic process is preferred due to its high specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Propanoyl-D-glucosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can undergo substitution reactions with different acylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acylating agents such as acetic anhydride and benzoyl chloride are used under basic conditions.
Major Products Formed
Oxidation: Formation of N-propanoyl-D-glucosaminic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various N-acyl derivatives depending on the acylating agent used.
Scientific Research Applications
N-Propanoyl-D-glucosamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in cell adhesion and recognition processes.
Medicine: Investigated for its potential use in regenerative medicine and as a therapeutic agent for osteoarthritis.
Industry: Utilized in the production of biocompatible materials and as a component in cosmetic formulations
Mechanism of Action
N-Propanoyl-D-glucosamine exerts its effects by incorporating into glycoproteins and glycolipids, modifying their structure and function. It targets specific molecular pathways involved in cell signaling and adhesion. The compound is phosphorylated to form N-propanoyl-hexosamine phosphates, which are further metabolized to N-propanoyl-neuraminic acid .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-glucosamine: The acetyl derivative of D-glucosamine.
N-Butanoyl-D-glucosamine: The butanoyl derivative of D-glucosamine.
N-Pentanoyl-D-glucosamine: The pentanoyl derivative of D-glucosamine.
Uniqueness
N-Propanoyl-D-glucosamine is unique due to its specific acyl group, which imparts distinct biochemical properties. It has a higher rate of incorporation into glycoproteins compared to other N-acyl derivatives, making it particularly useful in studies involving cell adhesion and recognition .
Properties
IUPAC Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6/c1-2-7(14)10-5(3-11)8(15)9(16)6(13)4-12/h3,5-6,8-9,12-13,15-16H,2,4H2,1H3,(H,10,14)/t5-,6+,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGOFLYMMXWXNB-HIORRCEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C=O)C(C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960960 | |
Record name | 2-Deoxy-2-[(1-hydroxypropylidene)amino]hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70960960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40549-20-0 | |
Record name | N-Propanoylglucosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040549200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Deoxy-2-[(1-hydroxypropylidene)amino]hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70960960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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